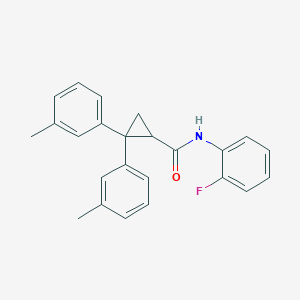![molecular formula C20H26O4 B4976654 2,4-DIACETYL-5-HYDROXY-5-METHYL-3-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXAN-1-ONE](/img/structure/B4976654.png)
2,4-DIACETYL-5-HYDROXY-5-METHYL-3-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXAN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-DIACETYL-5-HYDROXY-5-METHYL-3-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXAN-1-ONE is a complex organic compound with the molecular formula C17H20O4 and a molecular weight of 288.347 g/mol . This compound is known for its unique structural features, including a cyclohexanone ring substituted with acetyl, hydroxy, methyl, and phenyl groups. It is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIACETYL-5-HYDROXY-5-METHYL-3-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXAN-1-ONE typically involves multiple steps. One common method includes the benzylamination of 2,4-diacetyl-5-hydroxy-5-methyl-3-phenylcyclohexanone . This process involves the reaction of the starting material with benzylamine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis in a laboratory setting can be scaled up with appropriate adjustments to reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-DIACETYL-5-HYDROXY-5-METHYL-3-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under controlled temperatures and may require catalysts to increase the reaction rate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in alcohols.
Wissenschaftliche Forschungsanwendungen
2,4-DIACETYL-5-HYDROXY-5-METHYL-3-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXAN-1-ONE is used in various scientific research applications, including:
Chemistry: As a model compound for studying reaction mechanisms and synthetic pathways.
Biology: Investigating its potential biological activities and interactions with biomolecules.
Medicine: Exploring its potential as a lead compound for drug development.
Industry: Limited use in specialized industrial applications due to its complex structure and synthesis.
Wirkmechanismus
The mechanism of action of 2,4-DIACETYL-5-HYDROXY-5-METHYL-3-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-DIMETHYL-2-(4-METHOXYPHENYL)-5-PHENYL-1-CYCLOHEXANONE
- 2,4-DIMETHYL-3-(3-METHYL-3-BUTENYL)CYCLOHEXANONE
- 2-BENZYLIDENE-5-METHYL-1-CYCLOHEXANONE
Uniqueness
2,4-DIACETYL-5-HYDROXY-5-METHYL-3-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXAN-1-ONE is unique due to its specific substitution pattern on the cyclohexanone ring, which imparts distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
2,4-diacetyl-5-hydroxy-5-methyl-3-(4-propan-2-ylphenyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-11(2)14-6-8-15(9-7-14)18-17(12(3)21)16(23)10-20(5,24)19(18)13(4)22/h6-9,11,17-19,24H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYIVWIJBOQOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)C)(C)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-(2-pyrazinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4976574.png)
![[6-(Benzylamino)pyridin-3-yl]-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone](/img/structure/B4976582.png)
![methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4976588.png)
![N-({1-[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B4976590.png)
![Furan-2-yl-[4-(5-nitropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B4976597.png)
![(5E)-5-({3-CHLORO-5-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4976604.png)
![3-methoxy-N-[3-(4-phenylmethoxyphenoxy)propyl]propan-1-amine](/img/structure/B4976612.png)
![3-(4-chlorophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4976615.png)
![7-{[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4976648.png)

![1-[4-(2-Methoxyphenoxy)phenyl]-3-methylthiourea](/img/structure/B4976671.png)
![1,7,8,9,10,10-Hexachloro-4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B4976676.png)
![1-benzyl-3-(2-methoxyethyl)-8-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4976682.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B4976683.png)
